

# A Comprehensive Spectroscopic Guide to 4-hydroxy-N,N-dimethylbenzamide

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## Compound of Interest

Compound Name: 4-hydroxy-N,N-dimethylbenzamide

CAS No.: 20876-99-7

Cat. No.: B1595297

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## Introduction

**4-hydroxy-N,N-dimethylbenzamide** (CAS No: 20876-99-7) is a substituted aromatic amide of significant interest in medicinal chemistry and drug development.[1] Its structure, featuring a phenolic hydroxyl group, a benzene ring, and a tertiary amide, provides a scaffold for diverse molecular interactions. Understanding its precise chemical structure and electronic properties is paramount for its application. This guide provides an in-depth analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—that define this molecule. The interpretation herein is grounded in first principles and comparative data from analogous structures, offering field-proven insights for researchers and scientists.

Molecular Identity:

- Molecular Formula:  $C_9H_{11}NO_2$ [2][3]
- Molecular Weight: 165.19 g/mol [2][3]
- IUPAC Name: **4-hydroxy-N,N-dimethylbenzamide**[2]

- Structure:

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The analysis of **4-hydroxy-N,N-dimethylbenzamide** involves both  $^1\text{H}$  and  $^{13}\text{C}$  NMR.

### Proton ( $^1\text{H}$ ) NMR Spectroscopy

The  $^1\text{H}$  NMR spectrum provides information on the number, connectivity, and chemical environment of hydrogen atoms. The presence of both an electron-donating hydroxyl group (-OH) and an electron-withdrawing, resonance-stabilized amide group (-C(O)N(CH<sub>3</sub>)<sub>2</sub>) creates a distinct pattern in the aromatic region.

Predicted  $^1\text{H}$  NMR Spectral Data (500 MHz, DMSO-d<sub>6</sub>)

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment	Rationale & In-Depth Insights
~9.8 - 10.2	Broad Singlet	1H	ArOH	<b>The phenolic proton is acidic and its signal is typically broad due to hydrogen bonding with the solvent (DMSO) and rapid chemical exchange. Its chemical shift is highly dependent on concentration and temperature.</b>
~7.25	Doublet	2H	H-2, H-6	These protons are ortho to the amide group. The amide is an ortho, para-director via resonance but is deactivating overall. The hydroxyl group is a strong ortho, para-director. Their combined effect places these protons downfield relative

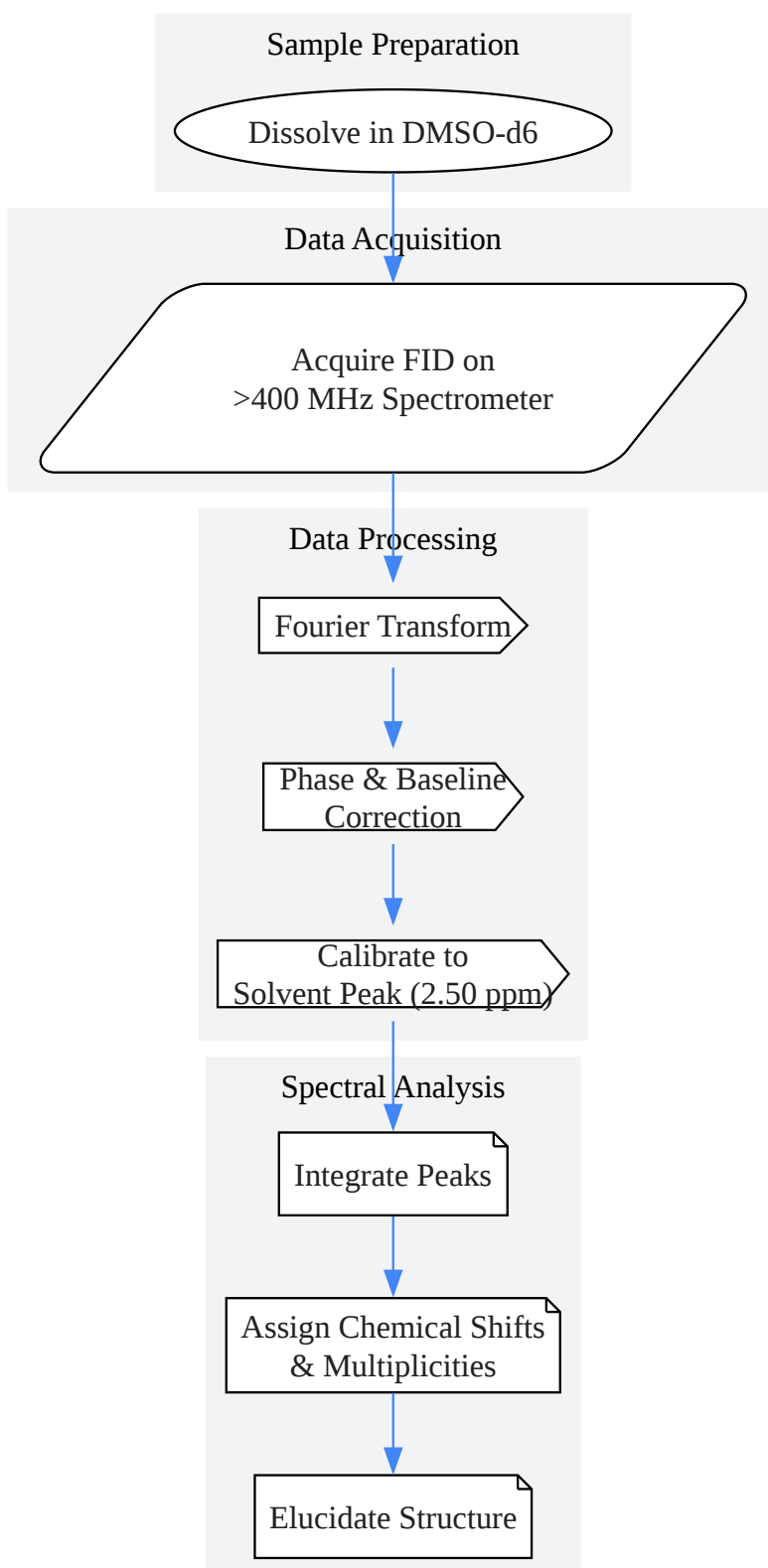
Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment	Rationale & In-Depth Insights
				to the H-3/H-5 protons. They appear as a doublet due to coupling with H-3/H-5.
-6.78	Doublet	2H	H-3, H-5	These protons are ortho to the strongly electron-donating hydroxyl group, which shields them and shifts their signal significantly upfield compared to benzene (7.34 ppm). They appear as a doublet due to coupling with H-2/H-6, forming a characteristic AA'BB' system.

| ~2.95 | Singlet | 6H | N(CH<sub>3</sub>)<sub>2</sub> | The two methyl groups on the nitrogen are expected to be chemically equivalent due to rapid rotation around the C-N bond at room temperature, resulting in a single, sharp peak integrating to 6 protons. In some amides, restricted rotation can lead to two separate singlets, but this is less common for N,N-dimethylbenzamides at standard temperatures. |

Experimental Protocol: Acquiring the <sup>1</sup>H NMR Spectrum

- Sample Preparation: Dissolve approximately 5-10 mg of **4-hydroxy-N,N-dimethylbenzamide** in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>). The choice of DMSO-d<sub>6</sub> is critical as it solubilizes the compound well and allows for the observation of the exchangeable phenolic proton.
- Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
- Acquisition Parameters:
  - Set the spectral width to cover a range of 0-12 ppm.
  - Acquire a minimum of 16 scans to ensure a good signal-to-noise ratio.
  - Use a relaxation delay of 2-5 seconds.
- Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum by setting the residual DMSO solvent peak to 2.50 ppm.

Logical Workflow for <sup>1</sup>H NMR Analysis



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Caption: Workflow for NMR sample preparation and spectral analysis.

## Carbon-<sup>13</sup> (<sup>13</sup>C) NMR Spectroscopy

The <sup>13</sup>C NMR spectrum reveals the number of unique carbon environments and provides insight into their electronic nature.

Predicted <sup>13</sup>C NMR Spectral Data (125 MHz, DMSO-d<sub>6</sub>)

Chemical Shift ( $\delta$ , ppm)	Carbon Assignment	Rationale & In-Depth Insights
~169.5	C=O	<b>The amide carbonyl carbon is significantly deshielded and appears far downfield, a characteristic feature of this functional group.</b>
~158.0	C-4 (C-OH)	The carbon directly attached to the strongly electron-donating hydroxyl group is highly shielded compared to its position in the unsubstituted N,N-dimethylbenzamide (~136 ppm), causing a significant upfield shift. This is a key identifier.
~129.0	C-2, C-6	These carbons are ortho to the amide group and meta to the hydroxyl group. Their chemical shift is influenced by both substituents.
~126.5	C-1 (C-C=O)	The ipso-carbon attached to the amide group. The hydroxyl group at the para position shields this carbon, shifting it upfield from its position in N,N-dimethylbenzamide (~136 ppm).
~114.5	C-3, C-5	These carbons are ortho to the hydroxyl group and are therefore strongly shielded, appearing significantly upfield.

| ~38.0 |  $\text{N}(\text{CH}_3)_2$  | The N-methyl carbons are in the aliphatic region. They typically appear as a single peak. |

Expertise in Action: Causality of Chemical Shifts The predicted shifts are derived by comparing the known spectrum of N,N-dimethylbenzamide with the established substituent chemical shift (SCS) effects of a para-hydroxyl group.<sup>[4][5]</sup> The -OH group is a powerful electron-donating group through resonance, causing significant shielding (upfield shifts) at the ortho (C-3, C-5) and para (C-1, relative to its own position) carbons. The C-4 carbon, directly bonded to the electronegative oxygen, is deshielded relative to a standard aromatic C-H but is the most upfield of the substituted aromatic carbons.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expected Characteristic IR Absorption Bands (KBr Pellet)

Frequency Range (cm <sup>-1</sup> )	Vibration Type	Functional Group	In-Depth Insights
3400 - 3200 (Broad)	O-H Stretch	Phenolic -OH	<b>The most prominent feature. This band is expected to be very broad and strong due to intermolecular hydrogen bonding between the hydroxyl groups of adjacent molecules in the solid state.</b>
3050 - 3010	C-H Stretch	Aromatic C-H	Peaks in this region confirm the presence of the benzene ring.
2950 - 2850	C-H Stretch	Aliphatic C-H	Corresponds to the stretching vibrations of the N-methyl groups.
~1610	C=O Stretch (Amide I)	Tertiary Amide	This is a very strong and sharp absorption. In N,N-dimethylbenzamide, it appears around 1630 cm <sup>-1</sup> . <sup>[6]</sup> The electron-donating p-hydroxyl group can slightly lower this frequency by increasing the resonance contribution of the single-bond character of the C=O bond.

Frequency Range (cm <sup>-1</sup> )	Vibration Type	Functional Group	In-Depth Insights
~1590, ~1500, ~1450	C=C Stretch	Aromatic Ring	These absorptions, often sharp, are characteristic of the benzene ring skeleton.
~1240	C-O Stretch	Phenol	A strong band corresponding to the stretching of the aryl C-O bond.

| ~1170 | C-N Stretch | Aryl-C(O)N | The stretching vibration of the bond between the carbonyl carbon and the nitrogen atom. |

#### Experimental Protocol: Acquiring the IR Spectrum (ATR)

- **Sample Preparation:** Place a small amount (1-2 mg) of the solid **4-hydroxy-N,N-dimethylbenzamide** powder directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
- **Instrumentation:** Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
- **Background Scan:** Before analyzing the sample, run a background scan with a clean, empty ATR crystal to record the spectrum of the ambient atmosphere (CO<sub>2</sub>, H<sub>2</sub>O), which will be subtracted from the sample spectrum.
- **Sample Scan:** Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal. Collect the spectrum over a range of 4000-400 cm<sup>-1</sup>. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- **Processing:** The software automatically performs the Fourier transform and subtracts the background spectrum to yield the final IR spectrum of the sample.

## Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and, through fragmentation analysis, valuable structural information. For **4-hydroxy-N,N-dimethylbenzamide**, Electron Ionization (EI) is a common technique.

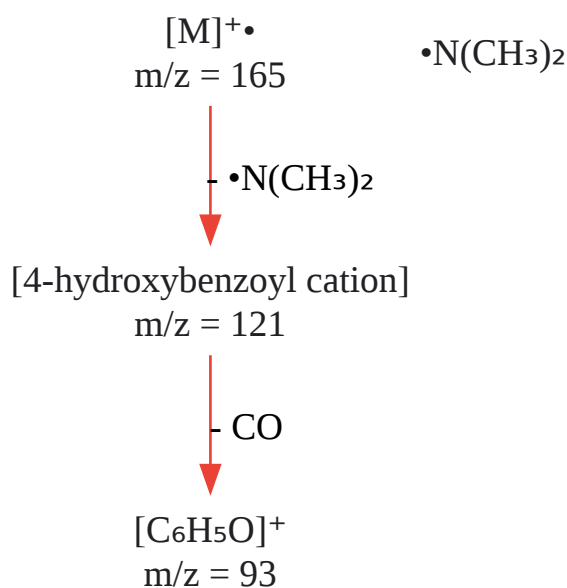
Predicted Mass Spectrometry Data (EI-MS)

m/z	Proposed Ion	Formula	Rationale & In-Depth Insights
165	$[M]^{\bullet+}$	$[C_9H_{11}NO_2]^{\bullet+}$	<p>The molecular ion. Its presence confirms the molecular weight of the compound. <a href="#">[7]</a></p>
121	$[M - N(CH_3)_2]^+$	$[C_7H_5O_2]^+$	<p>This is predicted to be a major fragment. It arises from alpha-cleavage, breaking the bond between the carbonyl carbon and the nitrogen atom. The resulting 4-hydroxybenzoyl cation is resonance-stabilized.</p>
93	$[C_6H_5O]^+$	$[C_6H_5O]^+$	<p>This fragment can be formed by the loss of carbon monoxide (CO) from the 4-hydroxybenzoyl cation (m/z 121).</p>
77	$[C_6H_5]^+$	$[C_6H_5]^+$	<p>Loss of the hydroxyl radical from the m/z 93 fragment, or loss of CO from the benzoyl cation if fragmentation occurs from a different pathway.</p>

| 44 |  $[\text{N}(\text{CH}_3)_2]^+$  |  $[\text{C}_2\text{H}_6\text{N}]^+$  | The other product of the primary alpha-cleavage, the dimethylaminy cation. |

Trustworthiness Through Mechanistic Insight: The Fragmentation Pathway The logic of fragmentation is a self-validating system. The weakest bonds and most stable resulting fragments dictate the pattern. In N,N-disubstituted benzamides, the C(O)-N bond is particularly susceptible to cleavage. The parent compound, N,N-dimethylbenzamide, readily loses the dimethylamino radical to form the benzoyl cation ( $m/z$  105) as its base peak.[8] For our target molecule, the same logic applies, but the hydroxyl group modifies the resulting cation, leading to the 4-hydroxybenzoyl cation at  $m/z$  121.

#### Visualization of Key Fragmentation Pathways



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Caption: Primary EI-MS fragmentation pathway for the molecule.

#### Experimental Protocol: Acquiring the Mass Spectrum (EI-MS)

- Sample Introduction: Introduce a small quantity of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).

- Ionization: In the ion source, the sample is bombarded with high-energy electrons (~70 eV), causing ionization and fragmentation.
- Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.
- Detection: A detector counts the number of ions at each m/z value, generating the mass spectrum.

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## Sources

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